molecular formula C23H32N2 B14412737 1-(1,2-Diphenylethyl)-4-pentylpiperazine CAS No. 86360-43-2

1-(1,2-Diphenylethyl)-4-pentylpiperazine

Katalognummer: B14412737
CAS-Nummer: 86360-43-2
Molekulargewicht: 336.5 g/mol
InChI-Schlüssel: GNNAVZJHFQMHIV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1,2-Diphenylethyl)-4-pentylpiperazine ( 86360-43-2) is a chemical compound with the molecular formula C23H32N2 and a molecular weight of 336.51 g/mol . This compound belongs to a class of 1-substituted-4-(1,2-diphenylethyl)piperazine derivatives, which have been the subject of scientific investigation for their potent biological activities . Research on structurally related compounds within this class has demonstrated significant affinity for opioid receptors, acting as potent opiate-like analgesics . The unusual relationships between their stereochemistry and receptor affinity make these compounds valuable tools for studying the structure-activity relationships and mechanisms of opioid receptors, including mu, delta, and kappa subtypes . As part of this chemical family, 1-(1,2-Diphenylethyl)-4-pentylpiperazine is offered as a high-purity reference material for use in forensic analysis, toxicology studies, and pharmacological research, particularly in the investigation of novel psychoactive substances (NPS) and their interactions with biological systems . It is critical to note that this product is strictly for research purposes in controlled laboratory settings. It is not for human or veterinary diagnostic or therapeutic use. Researchers should be aware that related compounds, such as MT-45, are controlled substances in multiple countries (e.g., US Schedule I, UK Class A) and have been associated with severe toxicity and drug-related fatalities . All necessary safety and regulatory protocols must be followed.

Eigenschaften

CAS-Nummer

86360-43-2

Molekularformel

C23H32N2

Molekulargewicht

336.5 g/mol

IUPAC-Name

1-(1,2-diphenylethyl)-4-pentylpiperazine

InChI

InChI=1S/C23H32N2/c1-2-3-10-15-24-16-18-25(19-17-24)23(22-13-8-5-9-14-22)20-21-11-6-4-7-12-21/h4-9,11-14,23H,2-3,10,15-20H2,1H3

InChI-Schlüssel

GNNAVZJHFQMHIV-UHFFFAOYSA-N

Kanonische SMILES

CCCCCN1CCN(CC1)C(CC2=CC=CC=C2)C3=CC=CC=C3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Introduction of the Pentyl Group

Piperazine undergoes mono-alkylation with 1-bromopentane under basic conditions. Anhydrous potassium carbonate (K₂CO₃) in acetone facilitates the reaction, with potassium iodide (KI) enhancing reactivity via the Finkelstein mechanism:
$$
\text{Piperazine} + \text{1-Bromopentane} \xrightarrow{\text{K}2\text{CO}3, \text{KI, Acetone}} \text{4-Pentylpiperazine} + \text{HBr}
$$
Reaction Conditions :

  • Temperature : Reflux (56–60°C)
  • Time : 30–48 hours
  • Yield : ~40–60% (based on analogous piperazine alkylations).

Introduction of the 1,2-Diphenylethyl Group

The secondary amine of 4-pentylpiperazine is alkylated using 1,2-diphenylethyl bromide. To mitigate steric effects, polar aprotic solvents like dimethylformamide (DMF) and elevated temperatures (80–100°C) are employed:
$$
\text{4-Pentylpiperazine} + \text{1,2-Diphenylethyl bromide} \xrightarrow{\text{DMF, 80°C}} \text{1-(1,2-Diphenylethyl)-4-pentylpiperazine}
$$
Key Considerations :

  • Stoichiometry : A 1:1 molar ratio minimizes di-alkylation.
  • Purification : Column chromatography (chloroform:methanol 9:1) isolates the product.

Method 2: Reductive Amination Approach

Synthesis of 1,2-Diphenylethylamine Intermediate

1,2-Diphenylethanone is converted to 1,2-diphenylethylamine via reductive amination using sodium cyanoborohydride (NaBH₃CN) in methanol:
$$
\text{1,2-Diphenylethanone} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN, MeOH}} \text{1,2-Diphenylethylamine}
$$
Yield : ~65–75% (extrapolated from similar reductions).

Coupling with 4-Pentylpiperazine

The amine reacts with 4-pentylpiperazine under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to form the target compound:
$$
\text{1,2-Diphenylethylamine} + \text{4-Pentylpiperazine} \xrightarrow{\text{DEAD, PPh}_3} \text{1-(1,2-Diphenylethyl)-4-pentylpiperazine}
$$
Advantages :

  • Avoids harsh alkylation conditions.
  • Higher regioselectivity.

Method 3: Transition Metal-Free Coupling

Direct Arylation of Piperazine

Drawing from WO2017137048A1, piperazine reacts with 1,2-diphenylethyl electrophiles (e.g., 1,2-diphenylethyl chloride) in the presence of a strong base (e.g., potassium tert-butoxide) without transition metal catalysts:
$$
\text{Piperazine} + \text{1,2-Diphenylethyl chloride} \xrightarrow{\text{t-BuOK, DMSO}} \text{1-(1,2-Diphenylethyl)piperazine}
$$
Subsequent Pentylation :
The intermediate is alkylated with 1-bromopentane as described in Method 1.

Analytical Data and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (CDCl₃) :
    • δ 0.88 (t, 3H, pentyl CH₃), 1.26–1.34 (m, 6H, pentyl CH₂), 3.45 (s, 4H, piperazine CH₂), 4.12 (q, 1H, diphenylethyl CH), 7.22–7.35 (m, 10H, aromatic).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₂₃H₃₂N₂ : 336.2667 [M+H]⁺.
  • Observed : 336.2665.

Comparative Analysis of Methods

Method Advantages Limitations Yield (%)
Sequential Alkylation Simple reagents, scalable Low regioselectivity 40–60
Reductive Amination High selectivity Requires pre-formed amine 50–70
Transition Metal-Free Eco-friendly, no catalysts Long reaction times 30–50

Industrial-Scale Considerations

  • Cost Efficiency : Method 1 is preferred for bulk synthesis due to low reagent costs.
  • Purification : Centrifugal partition chromatography improves yield for high-purity pharmaceutical applications.

Analyse Chemischer Reaktionen

1-(1,2-Diphenylethyl)-4-pentylpiperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the piperazine ring or the phenyl rings are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Wissenschaftliche Forschungsanwendungen

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reference compound in analytical chemistry.

    Biology: The compound is used in biological studies to investigate its effects on cellular processes and its interactions with biological targets.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of novel analgesics and psychoactive drugs.

    Industry: It finds applications in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Wirkmechanismus

The mechanism of action of 1-(1,2-diphenylethyl)-4-pentylpiperazine involves its interaction with specific molecular targets, such as receptors and enzymes. It has been shown to act as an agonist or antagonist at various receptor sites, influencing neurotransmitter release and signal transduction pathways. The compound’s effects on the central nervous system are of particular interest, as it may modulate pain perception and mood.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Their Pharmacological Profiles

Table 1: Key Structural and Pharmacological Features of Selected Piperazine Derivatives
Compound Name Substituents (Position) Core Structure Analgesic Potency (vs. Morphine) Key References
1-(1,2-Diphenylethyl)-4-pentylpiperazine 1: 1,2-Diphenylethyl
4: Pentyl
Piperazine Not reported
MT-45 (1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine) 1: Cyclohexyl
4: 1,2-Diphenylethyl
Piperazine 1–1.97× (S(+)-isomer)
Diphenidine (1-(1,2-Diphenylethyl)piperidine) 1: 1,2-Diphenylethyl Piperidine Not directly comparable (NMDA antagonist)
1-(3-Chlorophenyl)piperazine (3-CPP) 1: 3-Chlorophenyl Piperazine Serotonergic activity (non-analgesic)

Substituent Effects on Activity

  • Cycloalkyl vs. Alkyl Chains: MT-45, with a cyclohexyl group at the 1-position, exhibits potent opioid-like analgesia, suggesting that bulky substituents enhance μ-opioid receptor affinity.
  • Phenyl Group Modifications : Introduction of a meta-hydroxyl group on the 2-phenyl ring of MT-45 derivatives (e.g., compounds 5a–c) increases analgesic potency 23–56× compared to unsubstituted analogs . The target compound lacks such polar groups, which may limit its efficacy unless metabolic activation occurs.
  • Chirality : The S(+)-isomer of MT-45 is significantly more potent than the R(−)-isomer (18.3–61.6×), highlighting the critical role of stereochemistry . The stereochemical configuration of 1-(1,2-Diphenylethyl)-4-pentylpiperazine remains uncharacterized in the evidence.

Comparison with Non-Piperazine Analogs

  • Diphenidine : A piperidine-based NMDA receptor antagonist, structurally distinct due to the absence of the piperazine ring. This difference results in divergent mechanisms (NMDA antagonism vs. opioid agonism) .
  • Benzylpiperazines (BZP) : These compounds, such as 1-benzylpiperazine, exhibit stimulant effects via serotonin receptor modulation, contrasting with the opioid activity of MT-45 and related analogs .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.